7-Bromo-1-heptanol
Overview
Description
7-Bromo-1-heptanol is a chemical compound used in the synthesis of various other compounds. It has been used in the synthesis of (9Z,12E)- [1-13C]-octadeca-9,12-dienoic acid and (9Z,12Z,15E)- [1-13C]-octadeca-9,12,15-trienoic acid . It can also be used to prepare N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones as PPARγ agonists and antidiabetic (type 2) agents .
Synthesis Analysis
The synthesis of 7-Bromo-1-heptanol involves its use in the creation of (9Z,12E)- [1-13C]-octadeca-9,12-dienoic acid and (9Z,12Z,15E)- [1-13C]-octadeca-9,12,15-trienoic acid . It can also be used to prepare N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones .Molecular Structure Analysis
The molecular structure of 7-Bromo-1-heptanol can be found in various databases . The molecular formula is C7H15BrO and the molecular weight is 195.097 .Chemical Reactions Analysis
7-Bromo-1-heptanol is used in the synthesis of various compounds, including (9Z,12E)- [1-13C]-octadeca-9,12-dienoic acid and (9Z,12Z,15E)- [1-13C]-octadeca-9,12,15-trienoic acid . It can also be used to prepare N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-1-heptanol include a density of 1.3±0.1 g/cm3, a boiling point of 231.8±23.0 °C at 760 mmHg, and a flash point of 98.6±12.3 °C .Scientific Research Applications
Synthesis and Molecular Applications
Palladium-Catalyzed Bromoalkynylation
Li et al. (2011) explored the palladium-catalyzed bromoalkynylation of C-C double bonds, which can lead to the synthesis of complex molecules including 7-alkynyl norbornanes, relevant to 7-Bromo-1-heptanol. This process is significant for creating polymers, solar-energy-storage materials, and bioactive products (Li et al., 2011).
Synthesis of Azabicycloheptanes
Malpass and White (2004) reported the synthesis of novel 7-substituted 2-azabicyclo[2.2.1]heptanes, utilizing anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane. These compounds are key intermediates in the synthesis of epibatidine analogues (Malpass & White, 2004).
Synthesis of Dicarboxylic Acid Analogue
Kubyshkin et al. (2007) synthesized a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, an analogue of 2-aminoadipic acid. This synthesis is a step forward in the creation of complex molecular structures (Kubyshkin et al., 2007).
Chemical Reactions and Mechanisms
Study of Halogenation Reactions
Vasin et al. (2012) conducted research on the halogenation reactions of 1-sulfonyl-substituted tricyclo[4.1.0.02,7]heptanes, providing insights into the reactivity and mechanisms of these compounds. This research is crucial for understanding the chemical behavior of related structures (Vasin et al., 2012).
Sulfonyl Substitution Reactions
Another study by Vasin et al. (2015) focused on the synthesis of 7-sulfonyl-substituted norpinan-6-ones and -thiones from 1-bromotricyclo[4.1.0.02,7]heptane. This research adds to the knowledge of nucleophilic addition and sulfonyl substitution reactions (Vasin et al., 2015).
Alkylation Reactions of N-halosuccinimides
Vasin, Semenov, and Razin (2005) studied the N- and O-alkylation reactions of N-halosuccinimides with 1-phenyltricyclo[4.1.0.02,7]heptane. Understanding these reactions is crucial for developing novel synthetic pathways (Vasin, Semenov, & Razin, 2005).
Biochemical and Industrial Applications
Synthesis of Pheromones
Tao, Yang, Jin, and Wang (2013) developed practical procedures for synthesizing 7-bromo-(Z,E)-4,6-heptadienal, a major sex pheromone component of certain insects. This research has implications for pest control and ecological studies (Tao et al., 2013).
Synthesis of Citrus Leafminer Pheromone
Awalekar et al. (2020) conducted a stereoselective synthesis of (Z,Z,E)-7,11,13-Hexadecatrienal, a major sex pheromone of the citrus leafminer. This synthesis is important for developing bio-based pest management strategies (Awalekar et al., 2020).
High-Rate Heptanoate Production
Grootscholten et al. (2013) investigated high-rate heptanoate production using propionate and ethanol. Heptanoate is a valuable biochemical building block, and this study offers an alternative production method from castor oil (Grootscholten et al., 2013).
Safety And Hazards
properties
IUPAC Name |
7-bromoheptan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO/c8-6-4-2-1-3-5-7-9/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXRRNUXCHUHOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064979 | |
Record name | 1-Heptanol, 7-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-heptanol | |
CAS RN |
10160-24-4 | |
Record name | 7-Bromo-1-heptanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10160-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Heptanol, 7-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010160244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Heptanol, 7-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Heptanol, 7-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromo-1-heptanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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